sodium;2-benzamidoacetate

Description

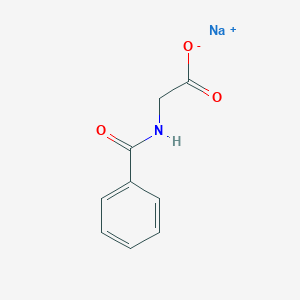

Sodium 2-benzamidoacetate (CAS: 532-94-5) is the sodium salt of 2-benzamidoacetic acid, a derivative of hippuric acid (benzoylglycine). Its molecular formula is C₉H₈NNaO₃, with a molecular weight of 201.15 g/mol . Structurally, it consists of a benzamide group linked to a glycine moiety, with the carboxylic acid group neutralized by a sodium ion.

Properties

IUPAC Name |

sodium;2-benzamidoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3.Na/c11-8(12)6-10-9(13)7-4-2-1-3-5-7;/h1-5H,6H2,(H,10,13)(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCAZEFVTIBZJS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

In a typical procedure, glycine (15 mmol) is suspended in dichloromethane (30 mL) with triethylamine (25 mmol) to neutralize the hydrochloric acid byproduct. Benzoyl chloride (15 mmol) is added dropwise under ice-cooling, followed by stirring at room temperature for 12 hours. The mixture is then quenched with saturated sodium bicarbonate, and the organic layer is extracted, dried over anhydrous sodium sulfate, and concentrated. The resulting hippuric acid is dissolved in water and neutralized with sodium hydroxide to yield the sodium salt.

Key Parameters :

Purification and Characterization

Crude sodium hippurate is purified via silica gel chromatography using a hexane/ethyl acetate gradient. Final characterization employs:

-

NMR : Peaks at δ 7.8–7.4 ppm (benzene protons), δ 4.1 ppm (methylene group), and δ 3.9 ppm (carboxylate).

-

Mass Spectrometry : Molecular ion peak at m/z 201.15 (C₉H₈NNaO₃).

Enzymatic Synthesis Using Tissue Extracts

Enzymatic methods exploit the natural capacity of renal and hepatic tissues to conjugate benzoate with glycine. This approach mirrors endogenous hippurate biosynthesis and is particularly valued for biochemical studies.

Hog Kidney Extract Catalysis

A saturated solution of sodium benzoate and glycine is incubated with a glycerol extract of hog kidney at 37°C for 24–48 hours. The enzyme glycine N-acyltransferase catalyzes the ATP-dependent activation of benzoate to benzoyl-CoA, which subsequently reacts with glycine.

Optimization Insights :

-

Coenzyme A (CoA) Augmentation : Pantothenic acid (a CoA precursor) increases intracellular CoA levels, enhancing hippurate yield by 20–30%.

-

Extraction Protocol : Post-reaction, hippuric acid is isolated via ether extraction and hydrolyzed with HCl before formol titration quantifies glycine liberation.

Biochemical and Microbial Pathways

In vivo, sodium hippurate forms through hepatic and microbial metabolism. While less direct for laboratory synthesis, these pathways inform fermentation-based production.

Gut Microbiota-Mediated Synthesis

Certain gut microbiota, including Clostridium species, convert dietary benzoate to hippurate via glycine conjugation. In vitro models using fecal suspensions demonstrate pH-dependent yields, with maximal production at neutral pH.

Table 1: Comparative Analysis of Preparation Methods

| Method | Reaction Time | Yield (%) | Purity | Key Advantages |

|---|---|---|---|---|

| Chemical Synthesis | 12–24 h | 69–81.7 | >95% | Scalable, high reproducibility |

| Enzymatic Catalysis | 24–48 h | 60–75 | 85–90% | Biocompatible, mimics in vivo pathways |

| Microbial Fermentation | 48–72 h | 40–60 | 70–80% | Sustainable, utilizes renewable substrates |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

3-hydroxypyruvic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form pyruvic acid.

Reduction: It can be reduced to form glyceric acid.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products

Oxidation: Pyruvic acid.

Reduction: Glyceric acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-hydroxypyruvic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: It plays a role in metabolic pathways and is studied for its involvement in cellular processes.

Medicine: It is investigated for its potential therapeutic effects and as a biomarker for certain diseases.

Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxypyruvic acid involves its role as an intermediate in metabolic pathways. It is converted into other important biomolecules through enzymatic reactions. For example, it can be converted into pyruvic acid by the enzyme hydroxypyruvate reductase. This conversion is crucial for energy production and various biosynthetic processes in cells.

Comparison with Similar Compounds

Ethyl 2-Benzamidoacetate

- Molecular Formula: C₁₁H₁₃NO₃

- Molecular Weight : 207.23 g/mol

- Melting Point : 58–60°C

- Key Features: Used as a volatile organic compound (VOC) marker in fishmeal degradation studies, correlating with nitrogen-containing decomposition products . Applied in asymmetric transfer hydrogenation reactions to synthesize γ-alkyl β-hydroxy α-amino acids .

- Safety: Limited hazard data, but standard ester precautions apply (e.g., avoid inhalation).

Methyl 2-Benzamidoacetate

- Molecular Formula: C₁₀H₁₁NO₃

- Molecular Weight : 193.20 g/mol

- Key Features: A critical intermediate in enantioselective synthesis, such as the production of β-hydroxy α-amino acids via titanium-mediated reactions . NMR data (δ 7.86–7.44 ppm for aromatic protons; δ 3.83 ppm for methoxy group) confirms its structural integrity .

- Applications : Widely used in pharmaceutical intermediate synthesis and sold commercially as a research chemical .

Sodium Benzoate (CAS: 532-32-1)

- Molecular Formula : C₇H₅NaO₂

- Molecular Weight : 144.11 g/mol

- Key Features :

- Contrast with Sodium 2-Benzamidoacetate : While both are sodium salts, sodium benzoate lacks the amide functional group, reducing its utility in peptide synthesis.

Sodium Chloroacetate (CAS: 3926-62-3)

- Molecular Formula : C₂H₂ClO₂Na

- Molecular Weight : 132.48 g/mol

- Key Features :

Data Table: Comparative Analysis of Key Compounds

Research Findings and Industrial Relevance

- Pharmaceutical Synthesis: Sodium 2-benzamidoacetate and its esters are pivotal in synthesizing bioactive molecules. For instance, methyl 2-benzamidoacetate facilitates asymmetric hydrogenation to produce chiral amino acids .

- Degradation Studies: Ethyl 2-benzamidoacetate serves as a biomarker for fishmeal spoilage, linking nitrogenous VOCs to storage conditions .

- Safety Considerations : Sodium chloroacetate’s acute toxicity underscores the importance of functional group effects on hazard profiles, contrasting sharply with the benign nature of sodium benzoate .

Q & A

Q. What are the established synthetic routes for sodium 2-benzamidoacetate, and how is purity validated?

Sodium 2-benzamidoacetate (C₉H₈NNaO₃) is typically synthesized via the reaction of benzoyl chloride with glycine in alkaline conditions, followed by neutralization with sodium hydroxide. Key steps include:

- Condensation : Benzoyl chloride reacts with glycine in aqueous NaOH to form 2-benzamidoacetic acid.

- Neutralization : Acidification and subsequent sodium salt precipitation.

- Purification : Recrystallization from ethanol/water mixtures.

Q. Characterization :

Q. What analytical methods are recommended for quantifying sodium 2-benzamidoacetate in biological matrices?

- Non-aqueous Titration : Suitable for bulk quantification but limited by interference from acidic/basic impurities. Requires calibration with potassium hydrogen phthalate .

- High-Performance Liquid Chromatography (HPLC) :

- Mass Spectrometry (LC-MS) : Ideal for trace analysis in plasma or urine, using deuterated internal standards .

Q. How do solubility and stability profiles impact experimental design?

| Property | Value | Conditions | Source |

|---|---|---|---|

| Solubility in DMSO | ≥14 mg/mL | 25°C | |

| Stability | Stable at -20°C (dry) | Hygroscopic; avoid light |

Methodological Note : For aqueous solutions, use phosphate buffer (pH 7.4) to prevent hydrolysis. Stability studies should include accelerated degradation tests under UV light and varying pH .

Advanced Research Questions

Q. What mechanistic insights exist for sodium 2-benzamidoacetate in photochemical reactions?

In photodecarboxylation studies, sodium 2-benzamidoacetate derivatives (e.g., methyl esters) undergo radical-mediated pathways under UV light. Key findings:

Q. Experimental Design :

- Use N-acyloxyphthalimide precursors for controlled radical generation.

- Monitor reactions with in-situ IR spectroscopy to track CO₂ release .

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies arise from solvent polarity, temperature, and impurities. For example:

Q. Resolution Strategy :

Q. What computational tools model the interaction of sodium 2-benzamidoacetate with biomolecules?

- Molecular Dynamics (MD) Simulations :

- Docking Studies : AutoDock Vina models interactions with bacterial hippuricase enzymes, identifying key hydrogen bonds at the active site .

Safety and Regulatory Compliance

Q. What safety protocols are critical for handling sodium 2-benzamidoacetate?

Q. How do regulatory guidelines influence analytical method validation?

- FDA/EFSA Compliance : Maximum allowable limits in pharmaceuticals (e.g., 0.1% w/w) require LC-MS validation with ≤5% RSD .

- Documentation : Include system suitability tests (e.g., tailing factor <2.0) and robustness studies (pH ±0.2, temperature ±5°C) in analytical reports .

Data Presentation and Critical Analysis

Q. How should researchers present conflicting spectral data in publications?

Q. What statistical methods address variability in kinetic studies?

- Non-linear Regression : Fit time-course data to first-order decay models (R² >0.98).

- Error Analysis : Use Monte Carlo simulations to propagate uncertainty in rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.